![molecular formula C8H17NO2 B1526905 3-[(2-Methoxyethoxy)methyl]pyrrolidine CAS No. 1220024-97-4](/img/structure/B1526905.png)
3-[(2-Methoxyethoxy)methyl]pyrrolidine
Overview
Description
“3-[(2-Methoxyethoxy)methyl]pyrrolidine” is a chemical compound with the CAS Number: 1220024-97-4 . It has a molecular weight of 159.23 and is typically stored at room temperature . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is “3-[(2-Methoxyethoxy)methyl]pyrrolidine” and its InChI Code is "1S/C8H17NO2/c1-10-4-5-11-7-8-2-3-9-6-8/h8-9H,2-7H2,1H3" . This indicates the compound’s molecular structure and arrangement of atoms.Physical And Chemical Properties Analysis
“3-[(2-Methoxyethoxy)methyl]pyrrolidine” is a liquid at room temperature .Scientific Research Applications
Synthesis and Photophysical Properties
The first notable application is in the synthesis of novel bisarylmethylidenes of 2-methoxy-2-methyl-1,3-dioxan-5-one, where pyrrolidine is used as a catalyst in the synthesis process. This method highlights pyrrolidine derivatives' role in facilitating chemical reactions, leading to compounds with distinct photophysical properties, indicating potential applications in materials science and sensor development (Mojtahedi et al., 2017).
Agrochemical and Medicinal Compound Precursors
Another significant application is the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones, demonstrating the utility of pyrrolidine derivatives in generating functionalized compounds that can serve as precursors for agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Antibacterial and Antimycobacterial Activities
Further research demonstrates the application of pyrrolidine derivatives in the realm of bioactive compounds. For instance, the rearrangement of pyrrolidino[3,4-c]pyrrolidine to pyrrolidino[3,4-b]pyrrolidine using sodium methoxide as a base is studied for its potential in generating candidates with antibacterial and antimycobacterial activities, indicating the role of pyrrolidine derivatives in developing new therapeutic agents (Belveren et al., 2018).
Catalysis and Polymerization
Additionally, pyrrolidine derivatives find applications in catalysis and material science, as demonstrated by their use in the methylation of pyridines and the synthesis of aluminum complexes for ring-opening polymerization. These studies highlight the versatility of pyrrolidine derivatives in catalyzing chemical reactions and their potential applications in polymer science (Grozavu et al., 2020; Kireenko et al., 2015).
Safety and Hazards
Future Directions
While specific future directions for “3-[(2-Methoxyethoxy)methyl]pyrrolidine” are not mentioned, pyrrolidine-based molecules are being studied for their potential in drug development, organic synthesis, and materials science . This suggests that “3-[(2-Methoxyethoxy)methyl]pyrrolidine” could also have promising applications in these areas.
properties
IUPAC Name |
3-(2-methoxyethoxymethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-4-5-11-7-8-2-3-9-6-8/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMPLWUGFWDEPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methoxyethoxy)methyl]pyrrolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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